2-phenothiazin-10-ylacetyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

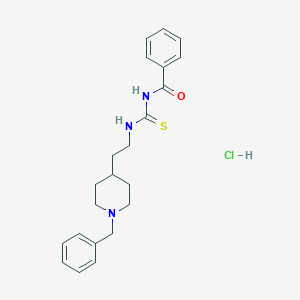

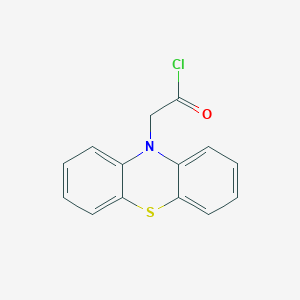

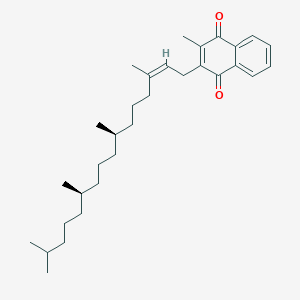

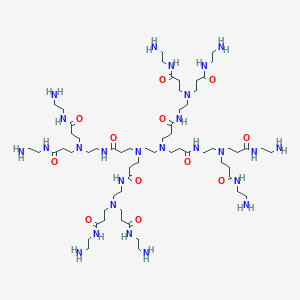

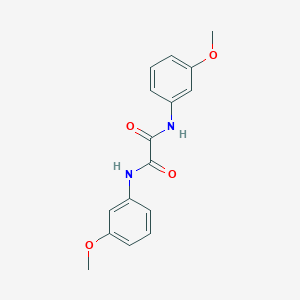

2-phenothiazin-10-ylacetyl Chloride is a molecule that contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 acyl halogenide (aliphatic), 1 tertiary amine (aromatic), and 1 sulfide . It consists of 28 atoms in total: 10 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of 2-phenothiazin-10-ylacetyl Chloride involves a ring-fusion approach to extend the conjugation length of phenothiazines . 2-Acylphenothiazines are prepared by acylation of phenothiazine with acyl chlorides in toluene to give 10-acylphenothiazine .Molecular Structure Analysis

The structure data file (SDF/MOL File) of 2-phenothiazin-10-ylacetyl Chloride contains information about the atoms, bonds, connectivity, and coordinates of the molecule . The molecule’s structure includes 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure .Chemical Reactions Analysis

2-Acetylphenothiazines are used as synthons in heterocyclic synthesis . They are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .Physical And Chemical Properties Analysis

2-phenothiazin-10-ylacetyl Chloride contains total 30 bond(s); 20 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 acyl halogenide(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 sulfide(s) .Direcciones Futuras

The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . Hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities . This suggests that 2-phenothiazin-10-ylacetyl Chloride could potentially be used in the development of new drugs or drug candidates .

Propiedades

IUPAC Name |

2-phenothiazin-10-ylacetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGHCAFPASHYSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409331 |

Source

|

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenothiazin-10-ylacetyl Chloride | |

CAS RN |

158502-05-7 |

Source

|

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)